An In-Depth Technical Guide to Cyclobutyrol: Chemical Structure, Properties, and Biological Activity
An In-Depth Technical Guide to Cyclobutyrol: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutyrol, chemically known as 2-(1-hydroxycyclohexyl)butanoic acid, is a synthetic compound recognized for its choleretic properties. It induces an increase in the volume of bile secreted without a proportional increase in bile solids, a characteristic termed hydrocholeresis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of Cyclobutyrol. Detailed experimental protocols for its synthesis and the evaluation of its choleretic effects are presented. Furthermore, this document summarizes available quantitative data and elucidates the current understanding of its mechanism of action at the hepatocellular canalicular membrane, including its impact on biliary lipid secretion.
Chemical Structure and Properties
Cyclobutyrol is a substituted carboxylic acid with a cyclohexanol (B46403) moiety. Its chemical identity and key physicochemical properties are summarized below.
Table 1: Chemical Identification of Cyclobutyrol
| Identifier | Value |
| IUPAC Name | 2-(1-Hydroxycyclohexyl)butanoic acid[1] |
| CAS Number | 512-16-3[1] |
| Molecular Formula | C₁₀H₁₈O₃[1] |
| Molecular Weight | 186.25 g/mol [1] |
| SMILES | CCC(C(=O)O)C1(CCCCC1)O[1] |
| InChI Key | NIVFTEMPSCMWDE-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of Cyclobutyrol
| Property | Value | Reference |
| Melting Point | 81-82 °C | [2] |
| Boiling Point | 164 °C at 24 mmHg; 167-170 °C at 16 mmHg | [2] |
| Solubility | Slightly soluble in water and petroleum ether. Very soluble in alcohols, acetone, dioxane, chloroform, and ether. Completely soluble in aqueous alkalies at pH 7.5-8. | [2] |
| Appearance | Colorless crystals from ether-petroleum ether | [2] |
Synthesis of Cyclobutyrol
The synthesis of Cyclobutyrol can be achieved via the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. The following is a representative protocol adapted for the synthesis of 2-(1-hydroxycyclohexyl)butanoic acid.
Experimental Protocol: Synthesis via Reformatsky Reaction
Materials:
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Ethyl 2-bromobutanoate
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Zinc dust (activated)
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Anhydrous tetrahydrofuran (B95107) (THF)
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Iodine (catalytic amount)
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10% Sulfuric acid solution
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Diethyl ether
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
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Sodium hydroxide (B78521)
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Hydrochloric acid
Procedure:
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Reaction Setup: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer is dried in an oven and assembled while hot under a nitrogen atmosphere.
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Initiation: To the flask, add activated zinc dust and a catalytic amount of iodine. Add a solution of cyclohexanone in anhydrous THF.
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Addition of α-halo ester: Add a small portion of ethyl 2-bromobutanoate dropwise to the stirred mixture to initiate the reaction, which is often indicated by a color change and gentle reflux. Once initiated, add the remaining ethyl 2-bromobutanoate dropwise at a rate that maintains a gentle reflux.
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Reaction: After the addition is complete, continue stirring the reaction mixture at reflux for an additional 2-3 hours to ensure complete reaction.
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Workup: Cool the reaction mixture to room temperature and quench by the slow addition of 10% sulfuric acid solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.
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Purification of Ester Intermediate: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(1-hydroxycyclohexyl)butanoate. Purify the crude product by vacuum distillation or column chromatography.
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Hydrolysis to Cyclobutyrol: Treat the purified ethyl 2-(1-hydroxycyclohexyl)butanoate with an aqueous solution of sodium hydroxide and heat to reflux to hydrolyze the ester.
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Isolation of Cyclobutyrol: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the Cyclobutyrol. Collect the solid by filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ether-petroleum ether) to obtain pure 2-(1-hydroxycyclohexyl)butanoic acid.
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Caption: Synthetic workflow for Cyclobutyrol via the Reformatsky reaction.
Biological Activity and Mechanism of Action
Cyclobutyrol is classified as a choleretic agent, specifically a hydrocholeretic, as it increases the volume of bile flow without a corresponding increase in the secretion of bile acids, cholesterol, or phospholipids (B1166683).[3][4] Its primary therapeutic application is in the management of certain hepatobiliary disorders.
The mechanism of action of Cyclobutyrol is believed to be exerted at the level of the hepatocyte's canalicular membrane.[3] It uncouples the secretion of water from the secretion of bile solids. Studies in animal models have demonstrated that Cyclobutyrol administration leads to a dose-dependent increase in bile flow, accompanied by an increase in the biliary output of electrolytes such as sodium, potassium, chloride, and bicarbonate.[1] Concurrently, the concentration of bile acids in the bile is reduced.[1]
A key feature of Cyclobutyrol's action is its inhibitory effect on the secretion of biliary cholesterol and phospholipids.[3][4] This effect is observed without altering bile acid secretion.[3] This selective inhibition of lipid secretion leads to a decrease in the lithogenic index of bile, which may be beneficial in preventing the formation of cholesterol gallstones.[5] The exact molecular target of Cyclobutyrol on the canalicular membrane has not been definitively elucidated, but it is suggested that it does not compete with bile acids for their transport mechanisms.[1] It is hypothesized that Cyclobutyrol may modulate the function of canalicular membrane transporters responsible for lipid efflux, such as members of the ATP-binding cassette (ABC) transporter family, or alter the physical properties of the canalicular membrane.
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Caption: Proposed mechanism of Cyclobutyrol at the hepatocyte canalicular membrane.
Pharmacokinetics and Metabolism
Detailed quantitative pharmacokinetic data for Cyclobutyrol in humans is limited in the available literature. Preclinical studies in rats indicate that following oral administration, Cyclobutyrol induces a dose-dependent choleretic effect.[1] This suggests that the compound is absorbed from the gastrointestinal tract. The primary route of excretion is likely through the bile, given its direct action on biliary secretion. Information regarding its metabolic fate, plasma protein binding, and volume of distribution is not extensively documented.
Table 3: Summary of Available Pharmacokinetic Information (Qualitative)
| Parameter | Observation |
| Absorption | Readily absorbed after oral administration, as evidenced by a dose-dependent choleretic effect. |
| Distribution | Data not readily available. |
| Metabolism | Data not readily available. |
| Excretion | Primarily excreted in bile. |
Experimental Protocols for Biological Evaluation
Assessment of Choleretic Activity in Anesthetized Rats
This protocol describes a method to evaluate the choleretic and hydrocholeretic effects of Cyclobutyrol in an in vivo animal model.
Materials:
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Male Wistar rats (250-300 g)
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Anesthetic (e.g., sodium pentobarbital)
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Polyethylene (B3416737) tubing for cannulation
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Surgical instruments
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Saline solution
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Cyclobutyrol sodium salt solution for administration
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Fraction collector
Procedure:
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Animal Preparation: Anesthetize the rats and maintain anesthesia throughout the experiment. Perform a midline laparotomy to expose the abdominal cavity.
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Bile Duct Cannulation: Carefully isolate the common bile duct and insert a polyethylene cannula. Secure the cannula in place with surgical silk.
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Drug Administration: Administer Cyclobutyrol solution (or vehicle control) intraduodenally or intravenously.
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Bile Collection: Collect bile continuously in pre-weighed tubes using a fraction collector at regular intervals (e.g., 15 minutes) for a period of several hours.
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Sample Analysis:
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Bile Flow Rate: Determine the volume of bile collected in each fraction by weight, assuming a density of 1.0 g/mL.
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Bile Composition Analysis: Analyze bile samples for the concentration of bile acids, cholesterol, and phospholipids using established enzymatic or chromatographic methods (e.g., HPLC-MS/MS).
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Caption: Experimental workflow for assessing the choleretic activity of Cyclobutyrol.
Quantification of Cyclobutyrol in Biological Samples
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method can be developed for the sensitive and specific quantification of Cyclobutyrol in plasma and bile.
Instrumentation:
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HPLC system with a reverse-phase C18 column
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Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
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Sample Preparation:
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Plasma: Protein precipitation with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard. Centrifuge to remove precipitated proteins.
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Bile: Dilute the bile sample with a suitable solvent containing an internal standard.
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Chromatographic Separation: Inject the supernatant or diluted sample onto the HPLC system. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) to achieve chromatographic separation of Cyclobutyrol from endogenous matrix components.
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Mass Spectrometric Detection: Operate the mass spectrometer in negative ionization mode. Monitor the specific precursor-to-product ion transitions for Cyclobutyrol and the internal standard using multiple reaction monitoring (MRM) for quantification.
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Quantification: Construct a calibration curve by analyzing standards of known concentrations of Cyclobutyrol in the respective matrix (plasma or bile). Determine the concentration of Cyclobutyrol in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Conclusion
Cyclobutyrol is a well-characterized hydrocholeretic agent with a unique mechanism of action that involves the uncoupling of water and lipid secretion into the bile. Its chemical structure and properties are well-defined, and a viable synthetic route via the Reformatsky reaction has been established. While its clinical use is centered on its ability to increase bile volume, its inhibitory effect on biliary cholesterol and phospholipid secretion suggests a potential role in the management of conditions associated with high biliary cholesterol saturation. Further research is warranted to fully elucidate its molecular targets at the canalicular membrane and to obtain comprehensive pharmacokinetic data in humans to optimize its therapeutic applications. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further study and potential clinical development of Cyclobutyrol and related compounds.
References
- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 2. byjus.com [byjus.com]
- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Reformatsky reaction is an addition reaction in which an orga... | Study Prep in Pearson+ [pearson.com]
- 5. benchchem.com [benchchem.com]
